molecular formula C15H11NO4 B11436971 (3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one CAS No. 500107-21-1

(3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11436971
CAS No.: 500107-21-1
M. Wt: 269.25 g/mol
InChI Key: XSCYEDZZLMZICK-WQLSENKSSA-N
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Description

(3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that features a benzoxazinone core structure with a furan ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 2-furyl methyl ketone with 6-methyl-2H-1,4-benzoxazin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(furan-2-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.

Properties

CAS No.

500107-21-1

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

3-[(Z)-2-(furan-2-yl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H11NO4/c1-9-4-5-13-10(7-9)16-11(15(18)20-13)8-12(17)14-3-2-6-19-14/h2-8,17H,1H3/b12-8-

InChI Key

XSCYEDZZLMZICK-WQLSENKSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CO3)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CO3)O

solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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